molecular formula C18H13F3N4O2 B2885857 2-oxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide CAS No. 1421441-13-5

2-oxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide

Cat. No. B2885857
CAS RN: 1421441-13-5
M. Wt: 374.323
InChI Key: HEVICLSBNHUYCB-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[4,5]imidazo[1,2-a]pyrimidine . It is part of a new series of benzo[4,5]imidazo[1,2-a]pyrimidine having a methylsulfonyl group as a COX-2 (cyclooxygenase-2) inhibitor pharmacophore .


Synthesis Analysis

The synthesis of this series was carried out by the reaction of two main precursors: substituted chalcones and 2-aminobenzimidazole . More detailed synthetic pathways and methodologies can be found in various literature .


Molecular Structure Analysis

Molecular modeling studies were performed using the Autodock program, and the results demonstrated that the methylsulfonyl pharmacophore was adequately placed into the COX-2 active site . More detailed molecular structure analysis can be found in various literature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of substituted chalcones and 2-aminobenzimidazole . More detailed chemical reaction analysis can be found in various literature .

Mechanism of Action

This compound acts as a COX-2 inhibitor. The COX-2 isoform is over-expressing in the inflammatory sites and introduces the PGs produced in pathologic conditions . More detailed mechanism of action can be found in various literature .

Future Directions

The future directions for this compound could involve further exploration of its potential as a COX-2 inhibitor, as well as its potential applications in other areas of medicinal chemistry .

properties

IUPAC Name

2-oxo-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)10-5-7-11(8-6-10)22-16(27)14-9-15(26)24-17-23-12-3-1-2-4-13(12)25(14)17/h1-8,14H,9H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVICLSBNHUYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide

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